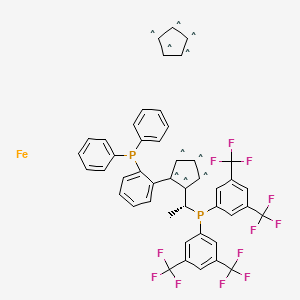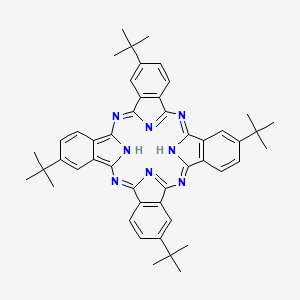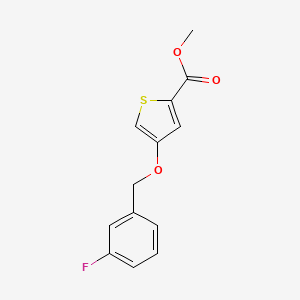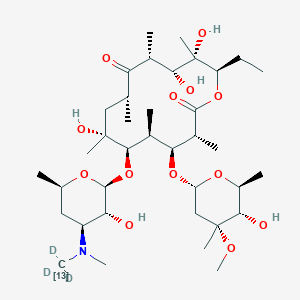
Walphos SL-W001-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Walphos SL-W001-2 involves the coupling of ®-1-(N,N-dimethylamino)ethylferrocene with (S)-2-bromoiodoferrocene. This reaction results in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone . The reaction conditions typically involve the use of a Negishi coupling reaction, which requires a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and enantioselectivity, ensuring the production of the ligand with high purity and optical activity.
Analyse Chemischer Reaktionen
Types of Reactions
Walphos SL-W001-2 primarily undergoes asymmetric hydrogenation reactions. It is used as a ligand in rhodium-catalyzed hydrogenation of alkenes and ruthenium-catalyzed hydrogenation of ketones .
Common Reagents and Conditions
The common reagents used in these reactions include rhodium and ruthenium catalysts. The reaction conditions typically involve mild temperatures and pressures to ensure high enantioselectivity and yield .
Major Products Formed
The major products formed from these reactions include enantiomerically pure alkanes and alcohols. For example, the hydrogenation of 2-methylcinnamic acid using this compound as a ligand results in ®-2-methyl-3-phenylpropanoic acid with high enantiomeric excess .
Wissenschaftliche Forschungsanwendungen
Walphos SL-W001-2 has a wide range of applications in scientific research:
Wirkmechanismus
Walphos SL-W001-2 exerts its effects by coordinating with metal catalysts, such as rhodium and ruthenium. The chiral environment created by the ligand induces enantioselectivity in the hydrogenation reactions. The molecular targets include alkenes and ketones, which are reduced to their corresponding alkanes and alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Walphos SL-W002: Another member of the Walphos ligand family with similar applications in asymmetric hydrogenation.
Josiphos Ligands: These ligands also contain a ferrocenyl backbone and are used in asymmetric synthesis.
Uniqueness
Walphos SL-W001-2 is unique due to its high enantioselectivity and versatility in various hydrogenation reactions. Its ability to produce enantiomerically pure products with high yields makes it a valuable ligand in both academic and industrial research .
Eigenschaften
Molekularformel |
C46H32F12FeP2 |
|---|---|
Molekulargewicht |
930.5 g/mol |
InChI |
InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;/t25-;;/m1../s1 |
InChI-Schlüssel |
LKNKYBWIZNAXBY-KHZPMNTOSA-N |
Isomerische SMILES |
C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)



